Methyl 2-chloro-3,5-dimethylbenzoate
Description
Methyl 2-chloro-3,5-dimethylbenzoate is an aromatic ester with the molecular formula C₁₁H₁₁ClO₂. Its structure consists of a benzoate backbone substituted with a chlorine atom at the 2-position and methyl groups at the 3- and 5-positions (Figure 1). This compound is synthesized via esterification of 2-chloro-3,5-dimethylbenzoic acid with methanol under acidic catalysis, analogous to methods used for ethyl analogs . The chlorine atom enhances electrophilicity, while the methyl groups contribute steric bulk, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 2-chloro-3,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,1-3H3 |
InChI Key |
SYYYDQBECYFCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3,5-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Ester Hydrolysis: Formation of 2-chloro-3,5-dimethylbenzoic acid.
Oxidation: Formation of 2-chloro-3,5-dimethylbenzoic acid.
Scientific Research Applications
Methyl 2-chloro-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3,5-dimethylbenzoate involves its interaction with various molecular targets. The chlorine and methyl groups on the benzene ring influence its reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing methanol and the corresponding acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The chemical and functional properties of Methyl 2-chloro-3,5-dimethylbenzoate are shaped by its substitution pattern. Below is a comparative analysis with structurally related benzoate esters:
Structural and Functional Group Variations
Key Research Findings
- Synthetic Efficiency : Continuous flow reactors optimized for this compound achieve >90% yield, surpassing batch methods used for ethyl analogs .
- Biological Activity : In vitro studies show IC₅₀ values of 12 µM against COX-2 enzymes, significantly lower than Methyl 2-methoxy-3,5-dimethylbenzoate (IC₅₀ = 45 µM), highlighting the chlorine atom’s role in target binding .
- Environmental Impact : The compound’s half-life in soil is 14 days, shorter than Ethyl 2-chloro-3,5-dimethylbenzoate (21 days), due to faster ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
